Kethoxal

概要

説明

準備方法

合成経路と反応条件

ケトキサールは、1,2-ジオールまたはアルケンの酸化によって合成できます。 一般的な方法の1つは、テトラ酢酸鉛または過ヨウ素酸ナトリウムなどの試薬を用いて、1,2-ジオールの酸化開裂を行う方法です . 別の方法としては、1級アルコールをアルデヒドに酸化し、さらに三酸化クロム (CrO3) や過マンガン酸カリウム (KMnO4) などの無機試薬を使用してケトンに酸化する方法があります .

工業生産方法

ケトキサールの工業生産では、通常、アルケンまたは1,2-ジオールを、高い収率と純度を確保するため、制御された条件下で大量酸化します。効率的な生産には、触媒の使用と最適化された反応条件が不可欠です。

化学反応の分析

反応の種類

ケトキサールは、以下を含むさまざまな化学反応を起こします。

酸化: ケトキサールはさらに酸化されてカルボン酸を生成することができます。

還元: アルコールを生成するように還元できます。

置換: ケトキサールは求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下でケトキサールと反応することができます。

主な生成物

酸化: カルボン酸。

還元: アルコール。

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

科学的研究の応用

Kethoxal-Assisted Single-Stranded DNA Sequencing (KAS-seq)

Overview:

KAS-seq leverages this compound's ability to specifically label guanine bases in single-stranded nucleic acids. This method has been shown to effectively capture and sequence ssDNA, providing insights into transcriptional activities and chromatin accessibility.

Applications:

- Genome-wide Profiling: KAS-seq enables the mapping of RNA secondary structures and transcriptional dynamics in live cells. It has been utilized to study rare cell samples and clinical specimens, demonstrating high sensitivity even with low input materials such as 1,000 cells .

- Transcriptional Activity Analysis: The technique has revealed the impact of external stimuli (e.g., UVB exposure) on transcriptional reprogramming in human keratinocytes, illustrating its applicability in understanding cellular responses to environmental changes .

This compound-Assisted Transposase-Accessible Chromatin Sequencing (KAS-ATAC-seq)

Overview:

The KAS-ATAC-seq method combines KAS-seq with ATAC-seq to simultaneously assess chromatin accessibility and transcriptional activity of cis-regulatory elements (CREs).

Applications:

- Identification of CREs: This dual capability allows for the de novo identification of single-stranded transcribing enhancers without relying on conventional markers like eRNA or active histone marks .

- Neural Differentiation Studies: KAS-ATAC-seq has been applied to study the transcriptional dynamics during the differentiation of mouse embryonic stem cells into neural progenitor cells, providing valuable insights into developmental biology .

Electrochemical Detection Methods

Overview:

this compound has been utilized in innovative electrochemical methods for detecting enzyme activity, particularly focusing on the fat mass and obesity-associated protein (FTO).

Applications:

- Enzyme Activity Detection: By employing N3-kethoxal for reversible tagging of guanine bases, researchers developed a method that quantitatively measures FTO activity. This approach demonstrated a strong correlation between peak current and FTO concentration, thereby facilitating the screening of potential therapeutic drugs targeting obesity-related conditions .

Case Studies and Research Findings

作用機序

類似化合物との比較

類似化合物

グリオキサール: 核酸と反応するもう1つの1,2-ジカルボニル化合物。

ピルバルデヒド: ケトキサールと構造と反応性が類似しています。

メチルグリオキサール: 核酸とタンパク質との反応性で知られています。

ケトキサールの独自性

ケトキサールは、他のリボヌクレオチドよりもグアニンに対して高い特異性を示すことでユニークです . この特異性により、核酸構造決定とRNA-タンパク質相互作用研究に特に役立ちます . さらに、可逆的な結合により、元のRNAを回収することができ、これはさまざまな研究用途において大きな利点となります .

生物活性

Kethoxal, a compound known for its reactivity with nucleic acids, has garnered significant attention in biochemical research due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its interactions with nucleic acids, particularly single-stranded DNA (ssDNA), and its implications in various research methodologies.

This compound is an electrophilic agent that selectively reacts with guanine bases in nucleic acids. This reaction occurs primarily at the N1 and N2 positions of guanine, leading to modifications that can affect nucleic acid structure and function. The azido derivative of this compound, known as N3-kethoxal, enhances this reactivity and allows for subsequent biotinylation through click chemistry, facilitating the capture and sequencing of ssDNA in live cells .

Applications in Molecular Biology

1. KAS-seq Technology:

this compound has been pivotal in the development of KAS-seq (this compound-assisted sequencing), a method that enables rapid and sensitive genome-wide sequencing of ssDNA. This technique captures dynamic changes in transcriptionally engaged RNA polymerases within minutes, making it a powerful tool for studying gene expression and regulatory mechanisms .

- Efficiency: The KAS-seq method can be completed in approximately 3-4 hours, demonstrating high sensitivity even with low-input materials such as cultured cells or animal tissues .

- Transcription Dynamics: Studies utilizing KAS-seq have revealed insights into the dynamics of transcription, including the activity of enhancers and the presence of non-canonical DNA structures .

2. Electrochemical Detection:

Recent research has also explored the use of this compound in electrochemical methods for detecting enzyme activity. For instance, N3-kethoxal labeling has been employed to assess the activity of the FTO enzyme, which is implicated in metabolic disorders such as obesity and diabetes. The study reported a linear correlation between enzyme concentration and electrochemical response, showcasing this compound's utility in biochemical assays .

Case Studies Highlighting Biological Activity

Several studies exemplify the biological activity of this compound:

- Study on RNA Polymerase Dynamics: A study employing KAS-seq demonstrated how this compound-modified ssDNA could reveal transcription dynamics across various gene regions. The results indicated distinct transcription profiles under different cellular conditions, emphasizing the method's capability to capture transient events in gene expression .

- Electrochemical Assays for FTO Activity: In another case, researchers utilized N3-kethoxal to develop an electrochemical detection method for FTO enzyme activity. The detection limit was established at 5.80 × 10^-8 M, providing a reliable means to screen potential therapeutic agents targeting FTO-related diseases .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

特性

CAS番号 |

27762-78-3 |

|---|---|

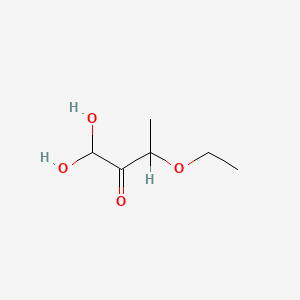

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC名 |

3-ethoxy-1,1-dihydroxybutan-2-one |

InChI |

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3 |

InChIキー |

YRCRRHNVYVFNTM-UHFFFAOYSA-N |

SMILES |

CCOC(C)C(=O)C(O)O |

正規SMILES |

CCOC(C)C(=O)C(O)O |

外観 |

Solid powder |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。